BI-831266 is developed by Boehringer Ingelheim and classified as a small-molecule kinase inhibitor. It specifically targets Aurora kinase B, which is essential for proper chromosome segregation during mitosis. By inhibiting this kinase, BI-831266 aims to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate in oncology research .
The synthesis of BI-831266 involves several key steps that focus on constructing the molecular framework required for its activity as an Aurora kinase B inhibitor. The detailed synthetic route includes:
Specific methodologies employed in the synthesis have been documented, highlighting the efficiency and yield of the process .
The molecular structure of BI-831266 can be characterized by its chemical formula, which reflects its composition and arrangement of atoms. It typically features a core structure that allows for interaction with the active site of Aurora kinase B. The key structural elements include:
Crystallographic data may provide insights into the ligand-receptor interactions, further elucidating how BI-831266 inhibits the activity of Aurora kinase B .
BI-831266 undergoes various chemical reactions during its synthesis and when interacting with biological systems. In vitro studies have demonstrated its ability to inhibit Aurora kinase B activity effectively. Key aspects include:
These reactions are vital for understanding both the pharmacodynamics of BI-831266 and its potential side effects in clinical settings .
The mechanism of action for BI-831266 involves several biochemical pathways:
This multi-faceted mechanism underscores its potential utility in oncology .
BI-831266 exhibits several notable physical and chemical properties:
These properties are critical for formulating the compound into effective therapeutic agents .
Aurora kinase B (AURKB) is a serine/threonine kinase and enzymatic core component of the Chromosomal Passenger Complex (CPC), essential for accurate chromosome segregation, spindle-checkpoint activation, and cytokinesis. During mitosis, AURKB localizes dynamically—from centromeres (prophase-metaphase) to the spindle midzone (anaphase) and midbody (telophase)—ensuring proper kinetochore-microtubule attachments and sister chromatid separation [2] [6]. Aberrant overexpression of AURKB occurs in diverse solid tumors, including colorectal carcinoma (48% of patients in phase I trials), glioblastoma, thyroid cancer, and cervical carcinomas [1] [2] [5]. This dysregulation induces chromosomal instability (CIN) through:
Clinically, AURKB overexpression correlates with aggressive tumor phenotypes, metastasis, and poor survival, positioning it as a high-value oncotherapeutic target [2] [8].
AURKB inhibitors induce catastrophic mitotic failure through distinct mechanisms compared to cytotoxic chemotherapies:
Table 1: Key Differentiators of AURKB vs. Aurora A (AURKA) Inhibitors
Property | AURKB Inhibitors | AURKA Inhibitors |
---|---|---|
Primary effect | Polyploidy → Senescence/Apoptosis | Mitotic arrest → Apoptosis |
Cancer cell fate | "Slippery death" via mitotic catastrophe | Rapid apoptosis during mitosis |
Therapeutic window | Wider (AURKB/C redundancy in development) | Narrower (AURKA essential in mice) |
Resistance mechanisms | RB/p53 loss; AURKC compensation | TPX2 overexpression; SAC defects |
First-generation pan-Aurora inhibitors (e.g., VX-680) showed limited efficacy due to off-target toxicity. Next-generation selective AURKB inhibitors (e.g., AZD1152, BI 831266) aim to improve therapeutic indices [6] [8].
BI 831266 is a potent, low-molecular-weight inhibitor developed by Boehringer Ingelheim with >1000-fold selectivity for AURKB over AURKA. Its design rationale addressed key limitations of earlier Aurora inhibitors:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7